molecular formula C12H22N2O3 B2889431 4-(4-sec-Butylpiperazin-1-yl)-4-oxobutanoic acid CAS No. 705943-51-7

4-(4-sec-Butylpiperazin-1-yl)-4-oxobutanoic acid

Cat. No.: B2889431
CAS No.: 705943-51-7
M. Wt: 242.319
InChI Key: LZXSOLSCARRDKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-sec-Butylpiperazin-1-yl)-4-oxobutanoic acid is a piperazine derivative featuring a central 4-oxobutanoic acid backbone conjugated to a piperazine ring substituted with a sec-butyl group at the 4-position. This compound is structurally characterized by its dual functional groups: the carboxylic acid moiety and the piperazine-based tertiary amine.

Properties

IUPAC Name

4-(4-butan-2-ylpiperazin-1-yl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-3-10(2)13-6-8-14(9-7-13)11(15)4-5-12(16)17/h10H,3-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXSOLSCARRDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCN(CC1)C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-sec-Butylpiperazin-1-yl)-4-oxobutanoic acid typically involves the reaction of 4-sec-butylpiperazine with succinic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using industrial-scale purification methods such as distillation or large-scale chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The piperazine ring allows for various substitution reactions, where different substituents can be introduced using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various alkyl or acyl groups on the piperazine ring.

Scientific Research Applications

4-(4-sec-Butylpiperazin-1-yl)-4-oxobutanoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-sec-Butylpiperazin-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The sec-butyl group and butanoic acid moiety contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid

  • Molecular Formula : C₁₄H₁₇FN₂O₅S
  • Molecular Weight : 344.36 g/mol
  • Key Features: Substituted with a 4-fluorobenzenesulfonyl group on the piperazine ring.

4-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid (CAS 37833-24-2)

  • Molecular Formula : C₁₅H₁₆N₃O₄
  • Molecular Weight : 303.12 g/mol (exact mass)
  • Key Features: Incorporates a pyrazolone ring linked via an amide bond to the 4-oxobutanoic acid. The phenyl and pyrazolone substituents introduce aromaticity and hydrogen-bonding capacity, which may influence bioavailability and target interaction .

4-((4-Acetamidophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid (CAS 900011-31-6)

  • Molecular Formula : C₁₇H₂₄N₄O₄
  • Molecular Weight : 348.4 g/mol
  • Key Features :
    • Contains a 4-methylpiperazine substituent and an acetamidophenyl group.
    • The acetamido group may enhance metabolic stability, while the methylpiperazine could improve solubility in physiological conditions .

Structural and Functional Comparison Table

Property / Compound 4-(4-sec-Butylpiperazin-1-yl)-4-oxobutanoic Acid 4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid 4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-4-oxobutanoic acid 4-((4-Acetamidophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
Molecular Weight (g/mol) Not reported 344.36 303.12 348.4
Substituent Type sec-butyl 4-Fluorobenzenesulfonyl Pyrazolone-phenyl Acetamidophenyl + methylpiperazine
Key Functional Groups Carboxylic acid, piperazine Carboxylic acid, sulfonyl, fluorophenyl Carboxylic acid, pyrazolone, amide Carboxylic acid, acetamide, methylpiperazine
Potential Solubility Moderate (alkyl chain may reduce aqueous solubility) Low (sulfonyl group increases hydrophobicity) Moderate (amide and pyrazolone enhance polarity) High (methylpiperazine improves water solubility)

Research Implications and Limitations

  • Structural Diversity : The substituents on the piperazine ring directly influence electronic properties, solubility, and steric hindrance, which are critical for drug design. For example, the sulfonyl group in may favor interactions with charged residues in enzyme active sites, while the sec-butyl group in the target compound might enhance membrane permeability.
  • Data Gaps : Experimental data (e.g., pKa, binding affinities) for the target compound are absent in the provided evidence. Comparative studies would require synthesis and biochemical profiling.
  • Synthetic Challenges : The sec-butyl group in the target compound may introduce stereochemical complexity during synthesis, unlike the planar aromatic substituents in analogs .

Biological Activity

4-(4-sec-Butylpiperazin-1-yl)-4-oxobutanoic acid is a compound that has garnered interest in the pharmaceutical and biochemical research communities due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its significance.

The compound has the following chemical characteristics:

Property Details
Chemical Formula C₁₃H₂₂N₂O₄
Molecular Weight 286.32 g/mol
IUPAC Name This compound
CAS Number 288851-44-5

Research indicates that compounds similar to this compound may act as antagonists for various receptors, including the CCR2b receptor, which is involved in inflammatory responses. This suggests a potential application in treating conditions associated with inflammation and pain .

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Antagonistic Effects : It has been shown to inhibit specific receptor pathways, which could lead to reduced inflammatory responses.
  • Neuroprotective Properties : Similar compounds have exhibited neuroprotective effects, suggesting potential applications in neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary studies indicate that some derivatives may possess antimicrobial properties, though further research is needed to confirm these effects.

Study 1: Inhibition of Neprilysin

A study focused on neprilysin inhibition demonstrated that similar compounds could significantly reduce neprilysin activity, which is crucial in the regulation of blood pressure and fluid balance in the body. The findings indicated that modifications to the piperazine ring enhance the binding affinity to neprilysin .

Study 2: Anti-inflammatory Properties

In a preclinical model of inflammation, compounds structurally related to this compound showed a marked reduction in pro-inflammatory cytokines. This suggests that it could be beneficial for conditions like rheumatoid arthritis or other inflammatory disorders .

Study 3: Neuroprotection in Animal Models

Research involving animal models of neurodegeneration indicated that compounds with similar structures provided neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress markers .

Data Table: Biological Activities Compared

Activity Type Related Compounds Effect Observed
Neprilysin InhibitionVarious piperazine derivativesSignificant inhibition
Anti-inflammatoryThis compoundReduced cytokine levels
NeuroprotectionPiperazine derivativesDecreased oxidative stress
AntimicrobialRelated oxobutanoic acidsInhibition of bacterial growth

Q & A

Q. What are the optimal synthetic routes for 4-(4-sec-Butylpiperazin-1-yl)-4-oxobutanoic acid, considering yield and purity?

  • Methodological Answer: The synthesis typically involves multi-step reactions:
  • Step 1: Formation of the piperazine intermediate via nucleophilic substitution or coupling reactions (e.g., using EDCI as a coupling agent) .
  • Step 2: Introduction of the sec-butyl group under controlled conditions (e.g., alkylation with sec-butyl bromide).
  • Step 3: Purification via column chromatography or recrystallization to achieve >95% purity. Yield optimization requires solvent selection (e.g., DMF or THF) and temperature control (20–60°C) .
  • Validation: Monitor reaction progress using TLC and confirm final product purity via HPLC or LC-MS .

Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer:
  • Spectroscopy:
  • 1H/13C NMR: Assign peaks for the sec-butyl group (δ 0.8–1.5 ppm for CH3 and CH2 groups) and piperazine ring (δ 2.5–3.5 ppm) .
  • FT-IR: Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and carboxylic acid (O-H) at ~2500–3300 cm⁻¹ .
  • Crystallography: Use SHELX software for X-ray diffraction analysis. Refinement parameters (R-factor < 5%) validate bond lengths/angles and stereochemistry .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer:
  • HPLC-UV/Vis: Use a C18 column with mobile phase (acetonitrile:water + 0.1% TFA) and detection at λ = 210–230 nm for carboxylic acid moieties .
  • LC-MS/MS: Employ electrospray ionization (ESI) in negative mode for high sensitivity (LOD < 1 ng/mL) .
  • Sample Preparation: Solid-phase extraction (SPE) or protein precipitation to reduce matrix interference .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., pKa, logP) and experimental data for this compound?

  • Methodological Answer:
  • Re-evaluate Computational Models: Compare results from multiple software (e.g., ACD/Labs, MarvinSuite) and adjust parameters (e.g., solvent dielectric constant) .
  • Experimental Validation: Use potentiometric titration for pKa determination and shake-flask method for logP. Discrepancies may arise from solvation effects or tautomerism .
  • Statistical Analysis: Apply Bland-Altman plots to assess agreement between predicted and observed values .

Q. What strategies are effective in elucidating the mechanism of action of this compound in biological systems (e.g., enzyme inhibition)?

  • Methodological Answer:
  • In Vitro Assays:
  • Enzyme Kinetics: Measure IC50 via fluorogenic substrates (e.g., for proteases) .
  • Receptor Binding: Use radioligand displacement assays (e.g., [3H]-labeled competitors) .
  • Cellular Studies:
  • siRNA Knockdown: Identify target pathways by silencing candidate receptors .
  • Metabolomics: Profile changes in cellular metabolites using GC-MS or NMR .

Q. How can researchers design experiments to compare the bioactivity of this compound with its structural analogs?

  • Methodological Answer:
  • Structure-Activity Relationship (SAR):
  • Synthesize analogs with modified substituents (e.g., halogenation of the phenyl ring or piperazine alkylation) .
  • Test analogs in parallel assays (e.g., antimicrobial MIC, cytotoxicity via MTT) .
  • Data Analysis: Use clustering algorithms (e.g., PCA) to correlate structural features with activity trends .

Q. What methodologies are recommended for assessing the metabolic stability and degradation pathways of this compound?

  • Methodological Answer:
  • In Vitro Metabolism:
  • Liver Microsomes: Incubate with NADPH and monitor degradation via LC-MS. Identify metabolites using high-resolution MS/MS .
  • CYP450 Inhibition: Use fluorescent probes (e.g., CYP3A4) to assess enzyme interaction .
  • Degradation Studies: Expose the compound to simulated gastric fluid (pH 2) or UV light to study stability .

Q. How can molecular docking predictions for this compound’s target binding be validated against crystallographic data?

  • Methodological Answer:
  • Docking Workflow: Use AutoDock Vina or Schrödinger to simulate binding poses. Set grid boxes around the active site .
  • Validation: Compare docking results with X-ray co-crystal structures (PDB). Calculate RMSD values (<2.0 Å indicates reliable predictions) .
  • Free Energy Calculations: Apply MM-GBSA to refine binding affinity estimates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.